Amidinomycin
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Overview
Description
Amidinomycin is a natural antibiotic.
Scientific Research Applications
Enantioselective Synthesis
Amidinomycin has been the subject of research due to its antiviral antibiotic properties. The first asymmetric synthesis of amidinomycin, achieved with high enantiomeric purity, involved a key enzymatic discrimination step (Chěnevert et al., 1994).
Structure-Activity Relationship Studies
The antimicrobial effects of amidinomycin and its stereoisomers have been tested against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus. These studies highlight the importance of relative stereochemistry and functional groups in determining antibiotic activity (Sung et al., 1997).
Chemical Structure Analysis
Amidinomycin's chemical structure, especially its 24-membered ring, has been a point of interest. This structure, composed of alternating ester and amide bonds, was elucidated through studies involving hydrolysis and structural analysis (Vining & Taber, 1957).
Synthesis of Derivatives
Research has focused on synthesizing derivatives of amidinomycin and related compounds like salinomycin, aiming to enhance their biological activity and reduce toxicity. These derivatives have shown promise in antiproliferative and antibacterial activities against various cancer cell lines and bacterial strains (Antoszczak et al., 2014).
Molecular Mechanism Studies
Understanding the reaction mechanism of amidinomycin in the human body has been the focus of some studies. Quantum chemical methods have been employed to investigate the changes and energy shifts during the reaction of amidinomycin forming nitric oxide, providing insights into its biological activity (Xiaohong, 2005).
properties
CAS RN |
3572-60-9 |
---|---|
Product Name |
Amidinomycin |
Molecular Formula |
C9H18N4O |
Molecular Weight |
198.27 g/mol |
IUPAC Name |
(1R,3S)-3-amino-N-(3-amino-3-iminopropyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C9H18N4O/c10-7-2-1-6(5-7)9(14)13-4-3-8(11)12/h6-7H,1-5,10H2,(H3,11,12)(H,13,14)/t6-,7+/m1/s1 |
InChI Key |
YLJXZSWHZFXCDY-RQJHMYQMSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)NCCC(=N)N)N |
SMILES |
C1CC(CC1C(=O)NCCC(=N)N)N |
Canonical SMILES |
C1CC(CC1C(=O)NCCC(=N)N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Amidinomycin; HU 1/68; Myxoviromycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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